Cas no 2228950-48-7 (3-2-fluoro-3-(trifluoromethyl)phenoxypyrrolidine)

3-2-fluoro-3-(trifluoromethyl)phenoxypyrrolidine 化学的及び物理的性質
名前と識別子
-
- 3-2-fluoro-3-(trifluoromethyl)phenoxypyrrolidine
- 2228950-48-7
- 3-[2-fluoro-3-(trifluoromethyl)phenoxy]pyrrolidine
- EN300-1974031
-
- インチ: 1S/C11H11F4NO/c12-10-8(11(13,14)15)2-1-3-9(10)17-7-4-5-16-6-7/h1-3,7,16H,4-6H2
- InChIKey: HXKNRAFGYMUHSU-UHFFFAOYSA-N
- ほほえんだ: FC1C(C(F)(F)F)=CC=CC=1OC1CNCC1
計算された属性
- せいみつぶんしりょう: 249.07767662g/mol
- どういたいしつりょう: 249.07767662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 21.3Ų
3-2-fluoro-3-(trifluoromethyl)phenoxypyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1974031-0.25g |
3-[2-fluoro-3-(trifluoromethyl)phenoxy]pyrrolidine |
2228950-48-7 | 0.25g |
$972.0 | 2023-09-16 | ||
Enamine | EN300-1974031-0.1g |
3-[2-fluoro-3-(trifluoromethyl)phenoxy]pyrrolidine |
2228950-48-7 | 0.1g |
$930.0 | 2023-09-16 | ||
Enamine | EN300-1974031-0.05g |
3-[2-fluoro-3-(trifluoromethyl)phenoxy]pyrrolidine |
2228950-48-7 | 0.05g |
$888.0 | 2023-09-16 | ||
Enamine | EN300-1974031-10.0g |
3-[2-fluoro-3-(trifluoromethyl)phenoxy]pyrrolidine |
2228950-48-7 | 10g |
$4545.0 | 2023-05-23 | ||
Enamine | EN300-1974031-10g |
3-[2-fluoro-3-(trifluoromethyl)phenoxy]pyrrolidine |
2228950-48-7 | 10g |
$4545.0 | 2023-09-16 | ||
Enamine | EN300-1974031-5g |
3-[2-fluoro-3-(trifluoromethyl)phenoxy]pyrrolidine |
2228950-48-7 | 5g |
$3065.0 | 2023-09-16 | ||
Enamine | EN300-1974031-2.5g |
3-[2-fluoro-3-(trifluoromethyl)phenoxy]pyrrolidine |
2228950-48-7 | 2.5g |
$2071.0 | 2023-09-16 | ||
Enamine | EN300-1974031-0.5g |
3-[2-fluoro-3-(trifluoromethyl)phenoxy]pyrrolidine |
2228950-48-7 | 0.5g |
$1014.0 | 2023-09-16 | ||
Enamine | EN300-1974031-1.0g |
3-[2-fluoro-3-(trifluoromethyl)phenoxy]pyrrolidine |
2228950-48-7 | 1g |
$1057.0 | 2023-05-23 | ||
Enamine | EN300-1974031-5.0g |
3-[2-fluoro-3-(trifluoromethyl)phenoxy]pyrrolidine |
2228950-48-7 | 5g |
$3065.0 | 2023-05-23 |
3-2-fluoro-3-(trifluoromethyl)phenoxypyrrolidine 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
3-2-fluoro-3-(trifluoromethyl)phenoxypyrrolidineに関する追加情報
Professional Introduction to Compound with CAS No. 2228950-48-7 and Product Name: 3-2-fluoro-3-(trifluoromethyl)phenoxypyrrolidine
The compound with the CAS number 2228950-48-7 and the product name 3-2-fluoro-3-(trifluoromethyl)phenoxypyrrolidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural features of this molecule, particularly the presence of a fluoro group and a trifluoromethyl group, contribute to its unique chemical properties and biological activities.
Recent research in the area of fluorinated heterocycles has highlighted the importance of these structural motifs in enhancing the pharmacological properties of small molecule compounds. The fluoro group, known for its ability to modulate metabolic stability and binding affinity, has been widely incorporated into drug candidates. Similarly, the trifluoromethyl group is renowned for its role in improving lipophilicity and metabolic resistance, making it a valuable component in the design of bioactive molecules.
The compound 3-2-fluoro-3-(trifluoromethyl)phenoxypyrrolidine has been studied for its potential as an intermediate in the synthesis of various pharmacologically active agents. Its pyrrolidine core is a common scaffold in many drug molecules, known for its ability to interact with biological targets in a specific manner. The presence of both the fluoro and trifluoromethyl groups on the phenoxypyrrolidine ring suggests that this compound may exhibit enhanced binding affinity and selectivity when interacting with biological receptors.
In the context of modern drug discovery, the development of novel heterocyclic compounds is crucial for addressing unmet medical needs. The structural diversity provided by incorporating different functional groups, such as those found in 3-2-fluoro-3-(trifluoromethyl)phenoxypyrrolidine, allows for the exploration of new chemical space. This can lead to the identification of compounds with improved efficacy, reduced toxicity, and better pharmacokinetic profiles.
One of the key areas where this compound shows promise is in the treatment of neurological disorders. The pyrrolidine moiety is frequently encountered in drugs that target central nervous system (CNS) receptors. The modifications introduced by the fluoro and trifluoromethyl groups can fine-tune the pharmacological properties of these molecules, leading to more effective treatments for conditions such as depression, anxiety, and neurodegenerative diseases.
Moreover, the compound's potential as an intermediate in synthetic chemistry cannot be overstated. The availability of well-defined precursors like 3-2-fluoro-3-(trifluoromethyl)phenoxypyrrolidine facilitates rapid screening and optimization processes. This is particularly important in industrial settings where time-to-market is a critical factor. By leveraging advanced synthetic methodologies, researchers can efficiently modify this core structure to produce a wide range of derivatives with tailored biological activities.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of fluorinated compounds like 3-2-fluoro-3-(trifluoromethyl)phenoxypyrrolidine. Molecular modeling techniques allow scientists to predict how these molecules will interact with biological targets at an atomic level. This computational approach complements experimental efforts by providing insights into binding modes, energetics, and conformational preferences.
The integration of machine learning algorithms into drug discovery workflows has further accelerated the process of identifying promising candidates. These algorithms can analyze vast datasets to identify patterns that might not be apparent through traditional experimental methods. By incorporating structural features such as those present in 3-2-fluoro-3-(trifluoromethyl)phenoxypyrrolidine, machine learning models can predict biological activity with remarkable accuracy.
In conclusion, the compound with CAS number 2228950-48-7, specifically named as 3-2-fluoro-3-(trifluoromethyl)phenoxypyrrolidine, represents a significant contribution to pharmaceutical chemistry. Its unique structural features make it a valuable tool for researchers exploring new therapeutic agents. The combination of experimental techniques and computational methods will continue to drive innovation in this field, leading to safer and more effective medications for patients worldwide.
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